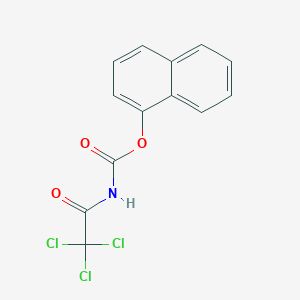![molecular formula C20H18N4O4S2 B14712690 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione CAS No. 22131-38-0](/img/structure/B14712690.png)
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione is a complex organic compound featuring an imidazolidine ring system This compound is notable for its unique structural features, which include two imidazolidine-2,4-dione rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione rings. One common method involves the reaction of phenyl isocyanate with glycine to form the imidazolidine-2,4-dione core. The disulfide bridge is introduced through the reaction of the thiol groups with an oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as:
Preparation of Imidazolidine-2,4-dione Rings: Reacting phenyl isocyanate with glycine.
Formation of Disulfide Bridge: Oxidizing thiol groups with hydrogen peroxide or iodine.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione involves its interaction with biological molecules. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA, potentially interfering with replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: A simpler compound with similar core structure but lacking the disulfide bridge and phenyl groups.
Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, offering different chemical properties.
Oxazolidine-2,4-dione: Contains an oxygen atom in the ring, leading to different reactivity.
Uniqueness
The uniqueness of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione lies in its combination of two imidazolidine-2,4-dione rings connected by a disulfide bridge and the presence of phenyl groups. This structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
22131-38-0 |
|---|---|
Fórmula molecular |
C20H18N4O4S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
5-[[(2,5-dioxo-1-phenylimidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O4S2/c25-17-15(21-19(27)23(17)13-7-3-1-4-8-13)11-29-30-12-16-18(26)24(20(28)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,27)(H,22,28) |
Clave InChI |
LWWOTFAGDSYYIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)







![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)

![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)


